Cas no 899430-49-0 (3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid)

3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid is a versatile bifunctional compound featuring an azido group and a carboxylic acid moiety, linked by a flexible ethylene glycol spacer. The azide functionality enables efficient click chemistry reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating selective conjugation with alkyne-modified substrates. The carboxylic acid group allows further derivatization via amidation or esterification, enhancing its utility in bioconjugation and polymer chemistry. The hydroxyl group in the spacer improves solubility in polar solvents, making it suitable for aqueous-phase applications. This compound is particularly valuable in materials science, drug delivery, and surface modification due to its dual reactivity and synthetic flexibility.
3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid structure
899430-49-0 structure
Product Name:3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid
CAS No:899430-49-0
MF:C11H13N3O5
MW:267.238022565842
CID:4730023
PubChem ID:59771766
Update Time:2025-05-26

3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-azido-2-(2-hydroxyethoxy)ethoxy)benzoic acid
    • 899430-49-0
    • 3-[2-Azido-2-(2-hydroxy-ethoxy)-ethoxy]-benzoic acid
    • 3-[2-azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid
    • ZRCRIXHIOXHRDG-UHFFFAOYSA-N
    • 3-(2-Azido-2-(2-hydroxy-ethoxy)-ethoxy]-benzoic acid
    • SCHEMBL13525967
    • 3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid
    • Inchi: 1S/C11H13N3O5/c12-14-13-10(18-5-4-15)7-19-9-3-1-2-8(6-9)11(16)17/h1-3,6,10,15H,4-5,7H2,(H,16,17)
    • InChI Key: ZRCRIXHIOXHRDG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C(=O)O)C=1)CC(N=[N+]=[N-])OCCO

Computed Properties

  • Exact Mass: 267.08552052g/mol
  • Monoisotopic Mass: 267.08552052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 90.4Ų

3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A929528-250mg
3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid
899430-49-0 95%
250mg
¥2,059.20 2022-09-29

3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid Related Literature

Additional information on 3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid

Professional Introduction to 3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic Acid (CAS No. 899430-49-0)

3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid, identified by its CAS number 899430-49-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique chemical properties, making it a valuable candidate for various applications in medicinal chemistry and biotechnology. The structural features of this molecule, particularly the presence of azido and hydroxyethoxy functional groups, contribute to its versatility and potential utility in synthetic chemistry and drug discovery.

The compound's structure consists of a benzoic acid core substituted with a 2-azido-2-(2-hydroxyethoxy)ethoxy side chain. This arrangement imparts specific reactivity and binding characteristics, which are highly relevant in the design of novel therapeutic agents. The azido group, for instance, is known for its ability to participate in nucleophilic substitution reactions, facilitating the introduction of diverse molecular fragments. Meanwhile, the hydroxyethoxy group introduces hydrophilicity and potential interactions with biological targets, enhancing the compound's solubility and bioavailability.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring azido functionalities. The azido group has been widely utilized in medicinal chemistry due to its ability to undergo various chemical transformations, including cycloaddition reactions with alkenes and alkynes, which are pivotal in constructing complex molecular architectures. These reactions are often catalyzed by transition metals such as palladium, enabling the synthesis of intricate scaffolds that mimic natural products or designed heterocycles.

One of the most notable applications of azido-containing compounds is in the development of click chemistry strategies. Click reactions are highly efficient and selective, allowing for rapid assembly of molecular fragments under mild conditions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of such a reaction, widely employed in both academic research and industrial settings. The presence of both azido and alkyne functional groups in 3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid makes it an ideal candidate for these transformations, enabling the facile construction of biaryl structures or other complex motifs.

The hydroxyethoxy group in this compound also plays a crucial role in its biological activity. Hydroxyl groups are frequently found in biologically active molecules due to their ability to form hydrogen bonds with polar residues in proteins or nucleic acids. This interaction can modulate binding affinity and selectivity, making hydroxyl-containing compounds attractive for drug design. Additionally, the ethoxy side chain introduces an additional layer of structural complexity, which can influence pharmacokinetic properties such as metabolic stability and tissue distribution.

Recent studies have highlighted the importance of multifunctional molecules in addressing complex diseases. Compounds that combine multiple pharmacophores within a single framework can offer synergistic effects, potentially enhancing therapeutic outcomes. 3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid exemplifies this concept by integrating both azido and hydroxyethoxy functionalities. Such dual-functional molecules can be exploited to target multiple pathways simultaneously or to create prodrugs that release active species under specific biological conditions.

The benzoic acid core itself is a well-known pharmacophore found in numerous FDA-approved drugs. Its aromatic structure provides stability and allows for easy derivatization through various chemical methods. This makes 3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid a versatile building block for synthesizing more complex derivatives with tailored properties. Researchers have leveraged this scaffold to develop novel inhibitors targeting enzymes involved in inflammatory responses or metabolic disorders.

In conclusion, 3-[2-Azido-2-(2-hydroxyethoxy)ethoxy]benzoic acid (CAS No. 899430-49-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—comprising an azido group, a hydroxyethoxy moiety, and a benzoic acid backbone—endow it with remarkable chemical reactivity and biological potential. The compound's suitability for click chemistry applications and its ability to interact with biological targets make it an invaluable asset for drug discovery efforts aimed at developing innovative therapeutic strategies.

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